Phenanthriplatin

Cytotoxicity IC50 Monofunctional platinum

Phenanthriplatin is the preferred monofunctional platinum(II) complex for researchers requiring a validated 30-fold potency advantage over cisplatin in resistant models (A549 IC50: 0.22 μM vs 6.75 μM). Its 4.8-fold enhanced cellular uptake, unique DNA intercalative binding mode, and NCI-60 activity profile uncorrelated with conventional platinum agents make it irreplaceable for SAR benchmarking, nucleolar stress pathway dissection (minimal γH2AX interference), and mechanism-of-action classification studies. Not interchangeable with cisplatin or pyriplatin. Available in research-grade purity ≥98% with full analytical documentation.

Molecular Formula C13H13ClN4O3Pt
Molecular Weight 503.806
CAS No. 1416900-51-0
Cat. No. B610081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthriplatin
CAS1416900-51-0
SynonymsPhenanthriplatin;  cis-[Pt(NH3)2-(phenanthridine)Cl]NO3; 
Molecular FormulaC13H13ClN4O3Pt
Molecular Weight503.806
Structural Identifiers
SMILESN[Pt]([N]1=CC2=C(C3=C1C=CC=C3)C=CC=C2)(Cl)N.[O-][N+]([O-])=O
InChIInChI=1S/C13H9N.ClH.NO3.2H2N.Pt/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;;2-1(3)4;;;/h1-9H;1H;;2*1H2;/q;;3*-1;+3/p-1
InChIKeyDPJHXHZDGLFQMM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenanthriplatin CAS 1416900-51-0: Monofunctional Platinum(II) Anticancer Complex with Phenanthridine Ligand


Phenanthriplatin (CAS 1416900-51-0), chemically cis-[Pt(NH3)2(phenanthridine)Cl]NO3, is a cationic monofunctional platinum(II)-based anticancer complex that belongs to the platinum chemotherapeutic family encompassing cisplatin, carboplatin, and oxaliplatin [1]. Unlike conventional bifunctional platinum agents that form DNA cross-links, phenanthriplatin binds DNA at a single site via a monofunctional adduct, inducing minimal double-helix distortion while retaining potent transcription inhibition [2]. The compound features a distinctive phenanthridine N-heterocyclic ligand in place of one chloride ligand found in cisplatin, which confers enhanced hydrophobicity, altered cellular uptake kinetics, and a unique spectrum of anticancer activity [3].

Why Phenanthriplatin Cannot Be Interchanged with Cisplatin or Pyriplatin in Monofunctional Platinum Research


Phenanthriplatin occupies a distinct position within the monofunctional platinum(II) complex class that precludes simple substitution with structurally related analogs such as pyriplatin or clinically approved bifunctional agents like cisplatin. The phenanthridine ligand drives quantitatively distinct cellular uptake—substantially exceeding both cisplatin and pyriplatin—and confers a unique intercalative DNA-binding mode that alters the compound's reactivity profile with nucleobases versus sulfur-containing cellular scavengers [1]. Furthermore, phenanthriplatin exhibits a spectrum of anticancer activity across the NCI-60 cell panel that is uncorrelated with cisplatin or oxaliplatin, confirming that in-class compounds are not functionally interchangeable and that experimental outcomes obtained with other platinum agents cannot be extrapolated to phenanthriplatin without direct validation [2].

Quantitative Differentiation of Phenanthriplatin (CAS 1416900-51-0) Versus Comparator Platinum Complexes


4- to 40-Fold Enhanced Cytotoxicity of Phenanthriplatin Versus Cisplatin and Oxaliplatin Across Seven Human Cancer Cell Lines

Phenanthriplatin demonstrates 4- to 40-fold greater cytotoxicity than both cisplatin and oxaliplatin across a panel of seven human cancer cell lines representing lung, cervical, breast, and other cancer types, as measured by 72-hour MTT assays [1]. This superiority is consistent across cell lines with varying sensitivities to conventional platinum agents. Notably, the A549 non-small cell lung cancer cell line, which is relatively resistant to cisplatin (IC50 = 6.75 μM) and oxaliplatin (IC50 = 6.79 μM), exhibits high sensitivity to phenanthriplatin (IC50 = 0.22 μM), representing an approximate 30-fold enhancement .

Cytotoxicity IC50 Monofunctional platinum Cancer cell lines

NCI-60 Panel Reveals Unique Spectrum of Anticancer Activity Uncorrelated with Cisplatin or Oxaliplatin

In the National Cancer Institute (NCI)-60 Developmental Therapeutics Program human tumor cell line screen, phenanthriplatin exhibited significant growth inhibition across all 60 cell lines at a single concentration, yet its activity pattern showed low correlation with any established platinum agent [1]. The highest correlation in the NCI database was with doxorubicin (correlation coefficient = 0.607), a topoisomerase II inhibitor, rather than with any platinum-based drug [2]. This distinct activity fingerprint indicates that phenanthriplatin acts through cellular targets or response pathways that diverge from those engaged by cisplatin, carboplatin, or oxaliplatin.

NCI-60 Activity spectrum Drug screening Correlation analysis

Enhanced Cellular Uptake of Phenanthriplatin Driven by Hydrophobic Phenanthridine Ligand

The cellular uptake of phenanthriplatin is substantially greater than that of both cisplatin and pyriplatin, a direct consequence of the hydrophobic phenanthridine ligand that enhances membrane permeability [1]. Inductively coupled plasma mass spectrometry (ICP-MS) analysis of platinum accumulation in A549 lung cancer cells following 6-hour exposure to 10 μM of each compound revealed that phenanthriplatin achieved approximately 3.2-fold higher intracellular platinum levels than pyriplatin and 4.8-fold higher levels than cisplatin [2]. This enhanced uptake correlates directly with the increased hydrophobicity conferred by the extended aromatic phenanthridine system.

Cellular uptake Hydrophobicity Platinum accumulation Ligand design

Selective Reactivity of Phenanthriplatin with DNA Nucleobases Over Sulfur-Containing Cellular Thiols Versus Pyriplatin

Phenanthriplatin exhibits preferential reactivity toward 5′-deoxyguanosine monophosphate (dGMP) over N-acetyl methionine (NAM), a model for sulfur-containing cellular scavengers that mediate platinum drug deactivation and resistance, whereas pyriplatin reacts with equal efficiency toward both nucleophiles [1]. In competitive reactivity assays, phenanthriplatin demonstrated approximately 3-fold greater adduct formation with dGMP than with NAM after 24 hours, whereas pyriplatin showed a dGMP/NAM adduct ratio of approximately 1:1 . This differential selectivity suggests that phenanthriplatin may evade cytoplasmic detoxification by glutathione and metallothioneins more effectively than pyriplatin.

DNA binding selectivity Thiol reactivity Drug resistance Nucleobase adducts

Induction of Nucleolar Stress: A Mechanism Shared with Oxaliplatin but Divergent from Cisplatin and Carboplatin

Phenanthriplatin and oxaliplatin share a mode of action involving the induction of nucleolar stress—a cellular response characterized by disruption of ribosome biogenesis—that is distinct from the primary mechanism of cisplatin and carboplatin, which principally induce DNA damage response pathways [1]. Monitoring of nucleolar protein relocalization, RNA transcription levels, and the DNA damage repair biomarker γH2AX confirms that phenanthriplatin triggers nucleolar stress responses comparable to oxaliplatin while exhibiting minimal γH2AX activation relative to cisplatin [2]. This mechanistic divergence classifies phenanthriplatin among the subset of platinum agents that target nucleolar function rather than relying exclusively on DNA cross-link formation.

Nucleolar stress Ribosome biogenesis Mechanism of action Pt-induced stress

Intercalative DNA Binding via Phenanthridine π-π Stacking as a Key Determinant of Phenanthriplatin Cytotoxicity

The phenanthridine ligand of phenanthriplatin enables a unique intercalative DNA-binding mode that is absent in pyriplatin, cisplatin, carboplatin, and oxaliplatin. Computational studies using ab initio quantum mechanical methods and molecular dynamics simulations demonstrate that the extended aromatic π-system of phenanthridine facilitates rapid intercalation between DNA base pairs prior to covalent bond formation, a mechanism not accessible to the smaller pyridine ligand of pyriplatin or the non-aromatic ligand systems of bifunctional agents [1]. The reaction cascade proceeds through three defined stages: early and fast intercalation of the phenanthridine moiety, subsequent aquation to the activated form, and final covalent bond formation with guanine—with π-π stacking interactions stabilizing the intercalated intermediate and driving permanent DNA damage [2].

DNA intercalation π-π stacking Molecular dynamics DNA damage mechanism

High-Value Research and Procurement Applications for Phenanthriplatin (CAS 1416900-51-0)


Overcoming Platinum Resistance in Non-Small Cell Lung Cancer (A549) and Other Refractory Cell Line Models

Phenanthriplatin is the preferred platinum agent for experiments involving A549 non-small cell lung cancer cells or other cell lines with demonstrated resistance to cisplatin and oxaliplatin. With an IC50 of 0.22 μM in A549 cells—compared to 6.75 μM for cisplatin and 6.79 μM for oxaliplatin—phenanthriplatin provides a 30-fold potency advantage that enables meaningful cytotoxicity studies at concentrations where conventional agents show minimal activity [1]. The compound's enhanced cellular uptake (4.8-fold greater than cisplatin) further supports its utility in resistance models where reduced drug accumulation is a primary mechanism of treatment failure [2].

Mechanistic Studies of Nucleolar Stress and Ribosome Biogenesis Inhibition in Cancer Cells

Phenanthriplatin is the appropriate tool compound for investigations into nucleolar stress pathways, given its established role—alongside oxaliplatin—as a robust inducer of nucleolar protein relocalization and ribosome biogenesis disruption [1]. Unlike cisplatin and carboplatin, which primarily activate DNA damage checkpoints with prominent γH2AX signaling, phenanthriplatin triggers nucleolar stress with minimal γH2AX activation, enabling clean experimental dissection of nucleolar stress mechanisms without confounding DNA damage response signals [2]. The availability of click-capable phenanthriplatin derivatives further expands its utility for target identification and subcellular localization studies [3].

Structure-Activity Relationship Studies of Monofunctional Platinum Complexes with N-Heterocyclic Ligands

Phenanthriplatin serves as the benchmark reference compound for structure-activity relationship (SAR) studies comparing the effects of N-heterocyclic ligand aromaticity on platinum complex activity. Direct comparisons with pyriplatin demonstrate that substitution of the single-ring pyridine ligand with the three-ring phenanthridine system yields: 3.2-fold enhanced cellular uptake, 3-fold greater selectivity for DNA nucleobases over sulfur-containing scavengers, and 4- to 40-fold superior cytotoxicity across multiple cancer cell lines [1][2]. This ligand-dependent SAR profile makes phenanthriplatin an essential positive control for screening novel monofunctional platinum candidates with modified aromatic ligands [3].

Drug Screening and Profiling on the NCI-60 Panel for Novel Mechanism Identification

Phenanthriplatin is the compound of choice for NCI-60 panel screening when the research objective involves identifying compounds with novel mechanisms of action distinct from conventional platinum agents. The compound's activity pattern in the NCI-60 screen showed low correlation with all platinum-based drugs and instead correlated most strongly with doxorubicin (r = 0.607), a non-platinum agent [1]. This unique fingerprint enables researchers to use phenanthriplatin as a reference for mechanism-of-action classification and as a tool to probe cellular pathways not engaged by standard-of-care platinum chemotherapeutics [2].

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